5-bromo-7-nitro-1H-indole-2-carboxylic acid
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Overview
Description
5-Bromo-7-nitro-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-bromo-7-nitro-1H-indole-2-carboxylic acid typically involves the bromination and nitration of indole derivatives. One common method includes the bromination of 1H-indole-2-carboxylic acid followed by nitration at the 7-position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
5-Bromo-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 5-bromo-7-amino-1H-indole-2-carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts and conditions.
Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-7-nitro-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 5-bromo-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
5-Bromo-7-nitro-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
5-Bromo-1H-indole-2-carboxylic acid: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitroindole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
5-Bromoindole: Lacks both the nitro and carboxylic acid groups, making it less versatile in chemical reactions.
The presence of both bromine and nitro groups in this compound makes it unique and valuable for various applications.
Properties
Molecular Formula |
C9H5BrN2O4 |
---|---|
Molecular Weight |
285.05 g/mol |
IUPAC Name |
5-bromo-7-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14) |
InChI Key |
STTIMNPIMKGFID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Br)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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